ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, I found a related synthesis process. For instance, the compound N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent2.Chemical Reactions Analysis
Again, specific reactions involving your compound aren’t available. However, indole derivatives are known to participate in a variety of chemical reactions, including multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without specific information on your compound, it’s difficult to provide an accurate analysis.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds structurally related to "ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate" have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques such as FT-IR, FT-Raman, and molecular docking studies. The studies focus on understanding the stability, charge delocalization, and molecular electrostatic potential of these compounds to explore their potential applications further (El-Azab et al., 2016).
Antibacterial and Antifungal Activities
Research has also delved into the antimicrobial properties of quinazoline derivatives. For instance, certain synthesized compounds have shown promising antibacterial and antifungal activities against various microorganisms. This opens up potential applications in developing new antimicrobial agents that can address drug-resistant infections (Desai et al., 2007).
Cytotoxic Evaluation
Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. These studies involve synthesizing novel hexahydroquinoline derivatives containing benzofuran moiety and evaluating their in vitro cytotoxic effects. The goal is to identify compounds with potent inhibitory effects against cancer cell growth, which could lead to the development of new cancer therapies (El-Deen et al., 2016).
Molecular Docking and Biological Potentials
Molecular docking studies are conducted to understand the interaction between these compounds and biological targets. These studies help in identifying potential inhibitory activities against specific enzymes or receptors, laying the groundwork for the development of novel drugs with targeted therapeutic effects (Borik et al., 2021).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. Some indole derivatives are known to have medicinal properties, but they could also have potential side effects5.
Future Directions
The future research directions would likely involve further exploration of the biological activities of this compound, as well as optimization of its synthesis process. The potential of indole and quinazolinone derivatives in drug discovery is vast, given their wide range of biological activities1.
Please note that this is a general analysis based on the structural components of your compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed. If you have access to a chemical database or a scientific advisor, they might be able to provide more specific information.
properties
IUPAC Name |
ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O5S/c1-2-40-29(39)19-11-14-21(15-12-19)32-27(37)18-41-30-33-25-10-6-4-8-23(25)28(38)35(30)34-26(36)16-13-20-17-31-24-9-5-3-7-22(20)24/h3-12,14-15,17,31H,2,13,16,18H2,1H3,(H,32,37)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBRMBLUOFVKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.